Structural Scaffold Differentiation: Dual Cyclopropane Amido Acid vs. Mono-Cyclopropane Carboxylic Acid Analogs
1-Cyclopropaneamidocyclopropane-1-carboxylic acid possesses a dual-cyclopropane scaffold (two cyclopropane rings connected via a secondary amide) with a free α-carboxylic acid group, distinguishing it from all common ACC analogs. 1-Aminocyclopropane-1-carboxylic acid (ACC, MW 101.1) contains a single cyclopropane with a free amine; cyclopropane-1,1-dicarboxylic acid (CDA, MW 144.12) has one cyclopropane with two carboxyl groups; trans-2-phenylcyclopropane-1-carboxylic acid (PCCA, MW 162.19) bears a single cyclopropane with a phenyl substituent [1]. The target compound's molecular weight of 169.18 g/mol and its capacity for both hydrogen-bond donation (carboxylic acid OH, amide NH) and acceptance (carbonyl oxygens) generates a distinct pharmacophoric profile . No other compound in the ACC analog class combines an N-cyclopropanecarbonyl substituent with a cyclopropane α-amino acid core.
| Evidence Dimension | Structural complexity and pharmacophoric features |
|---|---|
| Target Compound Data | MW 169.18; 2 cyclopropane rings; 1 amide bond; 1 free COOH; HBD count: 2 (amide NH + COOH); HBA count: 3 (amide C=O + COOH C=O + COOH OH) |
| Comparator Or Baseline | ACC: MW 101.1; 1 cyclopropane; 0 amide; 1 COOH + 1 NH₂; CDA: MW 144.12; 1 cyclopropane; 0 amide; 2 COOH; PCCA: MW 162.19; 1 cyclopropane; 0 amide; 1 COOH + phenyl |
| Quantified Difference | Target compound is the only structure combining two cyclopropane rings, an amide linkage, and a free carboxylic acid within this comparator set |
| Conditions | Structural comparison based on SMILES and reported molecular formulas |
Why This Matters
For medicinal chemistry programs requiring conformational constraint with derivatizable carboxyl functionality, this scaffold offers unique vector geometry unavailable from any single commercial ACC analog.
- [1] Dourtoglou V, Koussissi E, Petritis K. Inhibition of wound ethylene in Lycopersicum esculentum fruit discs by 1-amino cyclopropane-1-carboxylic acid oxidase inhibitors. Plant Growth Regulation. 2000;30:79-86. View Source
